9-[(2R)-2-hydroxy-3-methylbut-3-enoxy]-4-methoxyfuro[3,2-g]chromen-7-one
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Overview
Description
9-[(2R)-2-hydroxy-3-methylbut-3-enoxy]-4-methoxyfuro[3,2-g]chromen-7-one is a complex organic compound with a unique structure that combines elements of furan and chromene.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-[(2R)-2-hydroxy-3-methylbut-3-enoxy]-4-methoxyfuro[3,2-g]chromen-7-one typically involves multiple steps, starting from simpler organic molecules. One common method involves the reaction of a furan derivative with a chromene derivative under specific conditions to form the desired compound. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the correct formation of the compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
9-[(2R)-2-hydroxy-3-methylbut-3-enoxy]-4-methoxyfuro[3,2-g]chromen-7-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of new products.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different hydroxylated or ketone derivatives, while reduction can lead to the formation of alcohols or alkanes .
Scientific Research Applications
9-[(2R)-2-hydroxy-3-methylbut-3-enoxy]-4-methoxyfuro[3,2-g]chromen-7-one has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 9-[(2R)-2-hydroxy-3-methylbut-3-enoxy]-4-methoxyfuro[3,2-g]chromen-7-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 9-(2,3-Dihydroxy-3-methylbutoxy)-4-methoxy-7H-furo[3,2-g]chromen-7-one
- Peucedanol 7-O-glucoside
- 1-Methylcyclooctene
Uniqueness
Compared to similar compounds, 9-[(2R)-2-hydroxy-3-methylbut-3-enoxy]-4-methoxyfuro[3,2-g]chromen-7-one stands out due to its unique combination of functional groups and structural features. This uniqueness contributes to its diverse range of applications and potential biological activities .
Properties
Molecular Formula |
C17H16O6 |
---|---|
Molecular Weight |
316.30 g/mol |
IUPAC Name |
9-[(2R)-2-hydroxy-3-methylbut-3-enoxy]-4-methoxyfuro[3,2-g]chromen-7-one |
InChI |
InChI=1S/C17H16O6/c1-9(2)12(18)8-22-17-15-11(6-7-21-15)14(20-3)10-4-5-13(19)23-16(10)17/h4-7,12,18H,1,8H2,2-3H3/t12-/m0/s1 |
InChI Key |
UBAMGTKSOKGECF-LBPRGKRZSA-N |
Isomeric SMILES |
CC(=C)[C@H](COC1=C2C(=C(C3=C1OC(=O)C=C3)OC)C=CO2)O |
Canonical SMILES |
CC(=C)C(COC1=C2C(=C(C3=C1OC(=O)C=C3)OC)C=CO2)O |
Origin of Product |
United States |
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